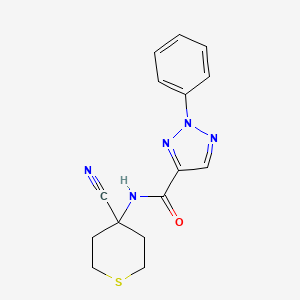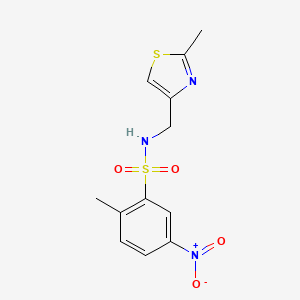
(Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide, also known as CNPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. CNPPB is a selective blocker of the TRPA1 ion channel, which plays a critical role in pain and inflammation. In
科学研究应用
(Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide has been used in a variety of scientific research applications, including studies on pain and inflammation, sensory processing, and neuroprotection. (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to block TRPA1 channels, which are involved in the detection of noxious stimuli and the initiation of pain and inflammation. (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide has also been used to study the role of TRPA1 in sensory processing, including the detection of cold and mechanical stimuli. Additionally, (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide has been investigated for its potential neuroprotective effects, particularly in the context of stroke and traumatic brain injury.
作用机制
(Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide acts as a selective blocker of the TRPA1 ion channel, which is expressed in sensory neurons and plays a critical role in pain and inflammation. TRPA1 channels are activated by a variety of stimuli, including cold, mechanical force, and noxious chemicals. When activated, TRPA1 channels allow the influx of calcium ions, which triggers the release of neurotransmitters and initiates pain and inflammation. (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide binds to a specific site on the TRPA1 channel, blocking the influx of calcium ions and preventing the initiation of pain and inflammation.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide blocks the activation of TRPA1 channels by a variety of stimuli, including cold, mechanical force, and noxious chemicals. In vivo studies have shown that (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide can reduce pain and inflammation in animal models of neuropathic pain, inflammatory pain, and osteoarthritis. Additionally, (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide has been investigated for its potential neuroprotective effects, particularly in the context of stroke and traumatic brain injury.
实验室实验的优点和局限性
(Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide has several advantages for lab experiments. It is a selective blocker of the TRPA1 channel, which allows for specific targeting of this ion channel without affecting other channels. Additionally, (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide is relatively stable and easy to synthesize, which makes it a convenient tool for studying TRPA1 channels. However, (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide does have some limitations. It is not completely selective for TRPA1 channels, and can also affect other ion channels at high concentrations. Additionally, (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide has not been extensively tested in human studies, so its safety and efficacy in humans is not well-established.
未来方向
There are several future directions for research on (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide. One area of interest is the development of more selective TRPA1 channel blockers, which could have improved efficacy and safety profiles. Additionally, (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide could be used to study the role of TRPA1 channels in a variety of diseases and conditions, including chronic pain, inflammation, and neurodegenerative disorders. Finally, (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide could be investigated for its potential as a therapeutic agent, particularly in the context of pain and inflammation.
合成方法
(Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 3-nitro-4-piperidinone with 2-bromo-3'-nitroacetophenone, followed by the reaction with (Z)-2-cyano-N-(1-phenylethyl)-3-(3-nitro-4-piperidin-1-yl)prop-2-enamide. The final product is obtained by recrystallization from ethanol.
属性
IUPAC Name |
(Z)-2-cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-17(19-8-4-2-5-9-19)25-23(28)20(16-24)14-18-10-11-21(22(15-18)27(29)30)26-12-6-3-7-13-26/h2,4-5,8-11,14-15,17H,3,6-7,12-13H2,1H3,(H,25,28)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPMNGSYWBTJGP-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-[3-nitro-4-(piperidin-1-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate](/img/structure/B2946866.png)


![5-[(3-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2946870.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2946871.png)

![2-Chloro-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2946874.png)
![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide](/img/structure/B2946876.png)
![5-ethoxy-2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2946879.png)

![N-[4-[2-(Dimethylamino)ethoxy]-2-methoxyphenyl]prop-2-enamide](/img/structure/B2946881.png)
![(3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2946883.png)